MAO-B Inhibition: 3-(Benzylamino-methyl)-6-methoxy-1H-quinolin-2-one Exhibits Distinct Isoform Profile vs. 6-Substituted Quinolin-2-one 5α-Reductase Inhibitors
The target compound inhibits human MAO-B with an IC50 of 1,130 nM, while demonstrating negligible inhibition of MAO-A (IC50 >100,000 nM) in a fluorescence-based kynuramine conversion assay [1]. This profile is fundamentally distinct from that of 6-substituted quinolin-2-one derivatives, such as compound 5 (6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one), which inhibits steroid 5α-reductase type 1 with an IC50 of 510 nM but lacks reported MAO activity [2]. The 2.2-fold difference in potency between the target compound's MAO-B activity and the comparator's 5α-reductase activity, coupled with the complete target divergence, underscores the non-interchangeable nature of these structurally related molecules.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,130 nM (MAO-B); IC50 >100,000 nM (MAO-A) |
| Comparator Or Baseline | 6-[4-(N,N-diisopropylcarbamoyl)phenyl]-N-methyl-quinolin-2-one: IC50 = 510 nM (5α-reductase type 1) |
| Quantified Difference | 2.2-fold difference in potency; distinct enzyme targets (MAO-B vs. 5α-reductase) |
| Conditions | Fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline (MAO); enzymatic assay (5α-reductase) |
Why This Matters
This data confirms that the target compound is suitable for MAO-B research applications and cannot be substituted by 6-aryl quinolin-2-ones designed for 5α-reductase inhibition.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). MAO-B IC50: 1.13E+3 nM; MAO-A IC50: >1.00E+5 nM. View Source
- [2] Baston E, Palusczak A, Hartmann RW. 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: Synthesis and evaluation as inhibitors of steroid 5α reductases types 1 and 2. European Journal of Medicinal Chemistry. 2000;35(10):931-940. View Source
